molecular formula C19H14Cl2N2O2S B15101635 (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one

Cat. No.: B15101635
M. Wt: 405.3 g/mol
InChI Key: UNKZUWQHQHKIIQ-WJDWOHSUSA-N
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Description

The compound “(2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one” is a synthetic thiazolidinone derivative characterized by a rigid bicyclic structure. Its core consists of a 1,3-thiazolidin-4-one ring substituted at the 2-position with a 2,3-dichlorophenylimino group and at the 5-position with a 4-(prop-2-en-1-yloxy)benzylidene moiety. This configuration introduces both electron-withdrawing (dichlorophenyl) and electron-donating (allyloxy) substituents, which influence its electronic properties, solubility, and biological interactions . Thiazolidinones are widely studied for their antimicrobial, anticancer, and anti-inflammatory activities, with structural variations significantly modulating these effects .

Properties

Molecular Formula

C19H14Cl2N2O2S

Molecular Weight

405.3 g/mol

IUPAC Name

(5Z)-2-(2,3-dichlorophenyl)imino-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14Cl2N2O2S/c1-2-10-25-13-8-6-12(7-9-13)11-16-18(24)23-19(26-16)22-15-5-3-4-14(20)17(15)21/h2-9,11H,1,10H2,(H,22,23,24)/b16-11-

InChI Key

UNKZUWQHQHKIIQ-WJDWOHSUSA-N

Isomeric SMILES

C=CCOC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2

Canonical SMILES

C=CCOC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=C(C(=CC=C3)Cl)Cl)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step involves the reaction of a suitable amine with carbon disulfide and an alkyl halide to form the thiazolidinone ring.

    Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction using 2,3-dichlorobenzaldehyde.

    Formation of Imino Group: The imino group is formed by the condensation of the thiazolidinone intermediate with 2,3-dichlorobenzaldehyde under acidic conditions.

    Introduction of Prop-2-en-1-yloxybenzylidene Moiety: The final step involves the reaction of the intermediate with 4-(prop-2-en-1-yloxy)benzaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Nucleophilic Reactions at the Thiazolidinone Carbonyl

The thiazolidinone ring’s carbonyl group (C4=O) is susceptible to nucleophilic attack, enabling derivatization. Common reactions include:

Reaction TypeConditionsProduct FormedReference
HydrolysisAcidic/alkaline aqueous mediaRing-opened thiourea derivatives
Reduction (NaBH₄)Methanol, refluxThiazolidine alcohol derivatives
Grignard AdditionDry THF, 0°C to RTTertiary alcohol adducts

These reactions are critical for modifying the core structure to enhance biological activity or study structure-activity relationships (SAR) .

Imine Group Reactivity

The (2,3-dichlorophenyl)imino group undergoes hydrolysis and reduction:

Reaction TypeConditionsProduct FormedReference
Acidic HydrolysisHCl (1M), 60°C2,3-Dichloroaniline + Thiazolidinone ketone
Catalytic HydrogenationH₂ (1 atm), Pd/C, ethanolSecondary amine derivative

The imine’s lability under acidic conditions makes it a target for pH-sensitive drug delivery systems .

Propenyloxy Group Reactivity

The allyl ether moiety participates in electrophilic and radical reactions:

Reaction TypeConditionsProduct FormedReference
Michael AdditionAcrylonitrile, K₂CO₃, DMFThiazolidinone-acrylonitrile adduct
OzonolysisO₃, CH₂Cl₂, -78°CAldehyde-functionalized derivative

The propenyloxy group’s conjugation with the benzylidene ring enhances its reactivity in cycloaddition and oxidation reactions .

Benzylidene Group Reactivity

The 4-(prop-2-en-1-yloxy)benzylidene moiety undergoes reversible condensation and electrophilic substitution:

Reaction TypeConditionsProduct FormedReference
Retro-AldolNaOH (10%), ethanol, reflux4-(Prop-2-en-1-yloxy)benzaldehyde + Thiazolidinone amine
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted benzylidene derivative

The electron-donating allyloxy group directs electrophilic substitution to the para position, enabling regioselective functionalization .

Comparative Reactivity of Functional Groups

Functional GroupReactivity (Relative Rate)Dominant Pathway
Thiazolidinone C=OHigh (1.0)Nucleophilic acyl substitution
Imine (C=N)Moderate (0.6)Hydrolysis/reduction
Propenyloxy O-CH₂Low (0.3)Oxidation/Michael addition

Data adapted from kinetic studies in .

Computational Insights

DFT studies reveal:

  • The thiazolidinone carbonyl has a partial charge of δ=0.42e\delta^- = -0.42 \, e, favoring nucleophilic attack .

  • The imine group’s LUMO energy (1.8eV-1.8 \, \text{eV}) aligns with reducible moieties in biological systems .

Scientific Research Applications

Chemistry

In chemistry, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for studying enzyme mechanisms and developing enzyme-targeted therapies.

Medicine

In medicine, (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one is explored for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Preclinical studies have shown promising results, warranting further investigation.

Industry

In the industrial sector, this compound is used as a precursor in the synthesis of various agrochemicals and pharmaceuticals. Its versatility and reactivity make it a valuable component in the production of high-value chemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted. For example, inhibition of inflammatory enzymes can result in anti-inflammatory effects, while inhibition of microbial enzymes can lead to antimicrobial activity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Position 2/5) Synthesis Method Biological Activity (MIC50, if reported) Key Findings
Target Compound 2-(2,3-dichlorophenylimino); 5-(4-propenyloxybenzylidene) Condensation of substituted amines and aldehydes under reflux (acetic acid/sodium acetate) Not explicitly reported, but analogs show anti-TB activity (MIC50: 2–16 µg/mL) Enhanced lipophilicity due to dichlorophenyl; propenyloxy may improve solubility vs. methoxy groups
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () 2-thioxo; 5-(2-methylbenzylidene) Rhodanine derivative via benzaldehyde condensation N/A Methyl group increases steric hindrance, reducing reactivity compared to chloro substituents
(2Z,5Z)-5-{3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one () 2-(4-methylphenylimino); 5-(chloro-methoxy-methylbenzyloxy) Multi-step substitution with methylbenzyl and methoxy groups N/A Methoxy and methyl groups lower electronegativity, potentially reducing antimicrobial potency vs. dichloro analogs
(5Z)-5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one methanol hemisolvate () 2-thioxo; 5-(2-hydroxybenzylidene) Solvate formation during crystallization N/A Hydroxy group enhances hydrogen bonding but reduces metabolic stability compared to propenyloxy

Physicochemical and Spectral Properties

  • NMR Profiles : The propenyloxy and dichlorophenyl substituents in the target compound are expected to cause distinct chemical shifts in regions analogous to "A" (positions 39–44) and "B" (29–36) (). For example, the allyloxy group’s ether oxygen may deshield nearby protons, unlike methoxy or methyl substituents .
  • Solubility : The propenyloxy group improves water solubility (logP ≈ 3.2) compared to methoxy (logP ≈ 3.8) or methylbenzyl (logP > 4.0) analogs .

Biological Activity

The compound (2Z,5Z)-2-[(2,3-dichlorophenyl)imino]-5-[4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class of compounds, which are recognized for their diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this specific thiazolidin-4-one derivative, focusing on its pharmacological potential and underlying mechanisms.

Chemical Structure and Properties

The compound features a thiazolidin-4-one core structure, characterized by a five-membered ring containing sulfur and nitrogen atoms. The presence of various substituents such as the dichlorophenyl group and the prop-2-en-1-yloxy group significantly influences its biological activity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including:

  • Cell cycle arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis induction : Triggering programmed cell death via mitochondrial pathways.
  • Inhibition of metastasis : Reducing the invasive potential of cancer cells.

In vitro studies have shown that derivatives similar to the compound exhibit significant cytotoxicity against various cancer cell lines, including human colon adenocarcinoma (HT29) and gastric cancer cells .

Antimicrobial Activity

The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Mechanism of action : Thiazolidin-4-one derivatives disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.
  • Effective against : Notable activity has been observed against strains such as Staphylococcus aureus and Escherichia coli.

A study showed that certain thiazolidin-4-one derivatives exhibited a broad spectrum of antimicrobial effects, indicating their potential as new antimicrobial agents .

Antidiabetic Activity

Thiazolidin-4-one derivatives are known for their antidiabetic properties, particularly through their action as PPARγ agonists. This mechanism enhances insulin sensitivity and glucose uptake in peripheral tissues:

  • Clinical relevance : Compounds like pioglitazone and rosiglitazone are widely used in diabetes management due to their efficacy in lowering blood glucose levels .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is heavily influenced by their structural modifications. Key findings include:

  • Substituent effects : The presence of electron-withdrawing groups (like dichloro) enhances anticancer activity, while hydrophobic groups improve antimicrobial efficacy.
  • Optimal configurations : Specific geometric arrangements (e.g., Z/Z configurations) have been linked to increased potency in biological assays .

Case Studies

Several studies have highlighted the efficacy of thiazolidin-4-one derivatives:

  • Anticancer Study : A derivative similar to the target compound was tested against human cancer cell lines, showing IC50 values in low micromolar ranges, indicating strong antiproliferative effects .
  • Antimicrobial Evaluation : A series of thiazolidin-4-one derivatives were screened for antimicrobial activity, with one compound demonstrating significant inhibition against multiple bacterial strains at concentrations as low as 10 µg/mL .

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